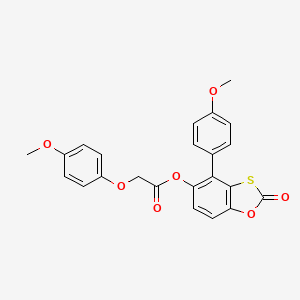![molecular formula C29H33NO6 B11139240 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11139240.png)
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of cyclopenta[c]chromenes , which are fused-ring structures containing both a cyclopentene ring and a chromene ring.
- The hexyl group (a six-carbon alkyl chain) is attached to the 8-position of the chromene ring.
- The carbamate group [(2S)-2-{[(benzyloxy)carbonyl]amino}propanoate] is linked to the 7-position of the chromene ring.
- Overall, this compound combines structural features from both chromenes and carbamates.
Preparation Methods
Synthetic Routes: One common synthetic route involves the cyclization of a suitable precursor. For example, starting with a hexyl-substituted resorcinol derivative, cyclization can occur under acidic conditions to form the chromene ring.
Reaction Conditions: Acid-catalyzed cyclization typically requires elevated temperatures and an acidic catalyst (such as sulfuric acid).
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include alcohols, ketones, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating its potential as a drug candidate due to its unique structure.
Industry: Limited information exists on industrial applications, but it could be explored for materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. its carbamate moiety suggests possible interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds: Other cyclopenta[c]chromenes or carbamate-containing compounds.
Uniqueness: Its combination of chromene and carbamate features sets it apart.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its properties and applications
Properties
Molecular Formula |
C29H33NO6 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H33NO6/c1-3-4-5-9-13-21-16-24-22-14-10-15-23(22)28(32)36-26(24)17-25(21)35-27(31)19(2)30-29(33)34-18-20-11-7-6-8-12-20/h6-8,11-12,16-17,19H,3-5,9-10,13-15,18H2,1-2H3,(H,30,33)/t19-/m0/s1 |
InChI Key |
GGAPQIRJRJQAFZ-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139158.png)
![1-(4-Tert-butylphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139163.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(4-fluorobenzyl)-2-methylpropanamide](/img/structure/B11139173.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139178.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11139192.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11139196.png)
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11139204.png)

![Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate](/img/structure/B11139213.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11139223.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139225.png)
![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11139247.png)
![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11139258.png)
